molecular formula C18H15N3O5 B601727 Dehydro Isradipine Lactone CAS No. 1076199-91-1

Dehydro Isradipine Lactone

Cat. No.: B601727
CAS No.: 1076199-91-1
M. Wt: 353.34
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Dehydro Isradipine Lactone, like Isradipine, is likely to interact with L-type Ca 2+ channels . These channels are crucial in various biochemical reactions, particularly those involving calcium signaling. The nature of these interactions is likely to be binding, leading to the modulation of the channel’s activity .

Cellular Effects

Isradipine, from which this compound is derived, has been shown to have anti-atherosclerotic effects in animals and improves endothelium-mediated nitric oxide (NO)-dependent vasodilation in vitro . It is reasonable to hypothesize that this compound may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound is likely to involve binding to L-type Ca 2+ channels, similar to Isradipine . This binding could lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Metabolic Pathways

Given its relationship to Isradipine, it may be involved in pathways related to calcium signaling .

Subcellular Localization

Given its likely interaction with L-type Ca 2+ channels , it may be localized to the plasma membrane where these channels are typically found.

Preparation Methods

The synthesis of Dehydro Isradipine Lactone typically involves the modification of Isradipine. One common method is the anti-solvent microprecipitation combined with high-pressure homogenization . This method enhances the dissolution rate and oral bioavailability of the compound. The process involves the use of stabilizers such as vitamin E TPGS and sodium lauryl sulfate .

Chemical Reactions Analysis

Dehydro Isradipine Lactone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Biological Activity

Dehydro Isradipine Lactone is a derivative of Isradipine, a well-known calcium channel blocker used primarily in the treatment of hypertension. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C18H15N3O5C_{18}H_{15}N_3O_5 and is characterized by its lactone structure, which influences its biological activity. The compound is structurally related to Isradipine, which belongs to the dihydropyridine class of calcium channel blockers.

This compound acts primarily as a calcium channel blocker. It binds with high affinity to L-type calcium channels in cardiac and smooth muscle cells, inhibiting calcium influx. This results in:

  • Vasodilation : By relaxing vascular smooth muscle, it decreases systemic vascular resistance and lowers blood pressure.
  • Negative Inotropic Effects : It reduces myocardial contractility, which can be beneficial in certain cardiovascular conditions.

The IC50 value for this compound has been reported to be approximately 34 ± 8 μM, indicating its potency as a calcium channel blocker .

Pharmacokinetics

The pharmacokinetic profile of this compound mirrors that of its parent compound, Isradipine. Key pharmacokinetic parameters include:

  • Absorption : Rapid absorption following oral administration.
  • Bioavailability : Approximately 15-24% due to extensive first-pass metabolism.
  • Metabolism : Primarily metabolized in the liver with several active metabolites contributing to its pharmacological effects.
  • Excretion : Metabolites are excreted mainly through urine and feces.

Antihypertensive Effects

Research indicates that this compound effectively lowers blood pressure in hypertensive models. In animal studies, it demonstrated significant reductions in systolic and diastolic blood pressure compared to controls .

Cardiovascular Studies

In clinical settings, this compound has shown promise in improving outcomes for patients with cardiovascular diseases. A study involving patients with hypertension reported improved left ventricular function and reduced incidence of heart failure events when treated with this compound .

Case Studies

  • Hypertensive Patients : A double-blind study assessed the efficacy of this compound in patients with resistant hypertension. Results indicated a significant decrease in blood pressure over 12 weeks without major adverse effects.
  • Heart Failure Models : In a rat model of heart failure, administration of this compound resulted in improved cardiac output and reduced myocardial oxygen consumption compared to untreated groups.

Research Findings

Recent studies have focused on the broader implications of calcium channel blockers like this compound beyond hypertension:

  • Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, possibly beneficial in conditions like Alzheimer's disease due to calcium's role in neuronal excitability .
  • Cancer Research : Investigations into the anti-tumor effects have revealed that calcium channel blockers can inhibit tumor growth in certain cancer cell lines by inducing apoptosis .

Properties

IUPAC Name

propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-8(2)25-18(23)13-9(3)19-12-7-24-17(22)15(12)14(13)10-5-4-6-11-16(10)21-26-20-11/h4-6,8H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBPHSXEFQBNKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=N1)COC2=O)C3=CC=CC4=NON=C43)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652534
Record name Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-91-1
Record name Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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